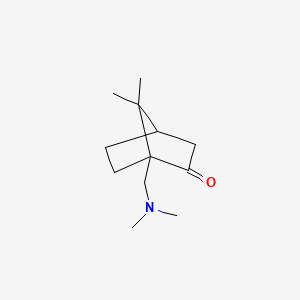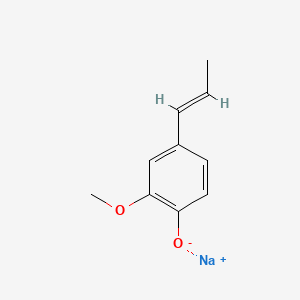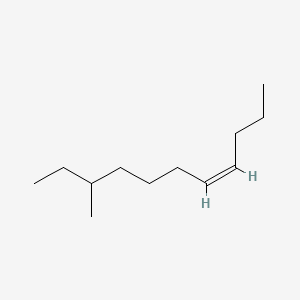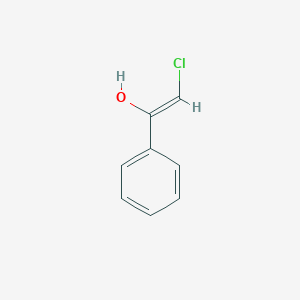
(Z)-2-chloro-1-phenylethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-chloro-1-phenylethenol: is an organic compound characterized by the presence of a chlorine atom, a phenyl group, and a hydroxyl group attached to an ethene backbone. This compound is notable for its geometric isomerism, specifically the Z-configuration, which indicates that the chlorine and hydroxyl groups are on the same side of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (Z)-2-chloro-1-phenylethenol involves the reaction of phenylmagnesium bromide with chloroacetaldehyde. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.
Wittig Reaction: Another method involves the Wittig reaction between a suitable phosphonium ylide and chloroacetaldehyde. This reaction is carried out in a non-polar solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. Catalysts and optimized reaction parameters are used to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-chloro-1-phenylethenol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield various alcohols depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or amine solutions under reflux conditions.
Major Products:
Oxidation: Formation of phenylacetaldehyde or phenylacetone.
Reduction: Formation of 2-chloro-1-phenylethanol.
Substitution: Formation of 2-hydroxy-1-phenylethenol or 2-amino-1-phenylethenol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-2-chloro-1-phenylethenol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving halogenated alcohols.
Medicine:
Drug Development: this compound serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory pathways.
Industry:
Polymer Production: It is utilized in the production of specialty polymers and resins due to its reactive functional groups.
Mechanism of Action
Mechanism: The mechanism of action of (Z)-2-chloro-1-phenylethenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: this compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways.
Receptors: It may interact with certain receptors, modulating signal transduction pathways involved in cellular responses.
Comparison with Similar Compounds
(E)-2-chloro-1-phenylethenol: The E-isomer of the compound, where the chlorine and hydroxyl groups are on opposite sides of the double bond.
2-chloro-1-phenylethanol: A similar compound without the double bond, resulting in different chemical properties and reactivity.
2-bromo-1-phenylethenol: A brominated analog with similar structural features but different reactivity due to the presence of a bromine atom instead of chlorine.
Uniqueness:
Geometric Isomerism: The Z-configuration of (Z)-2-chloro-1-phenylethenol imparts unique steric and electronic properties, influencing its reactivity and interactions.
Functional Groups: The presence of both chlorine and hydroxyl groups provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H7ClO |
|---|---|
Molecular Weight |
154.59 g/mol |
IUPAC Name |
(Z)-2-chloro-1-phenylethenol |
InChI |
InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-6,10H/b8-6- |
InChI Key |
KTIZSSHSPIVCDE-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/Cl)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
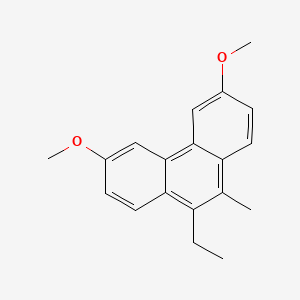
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)

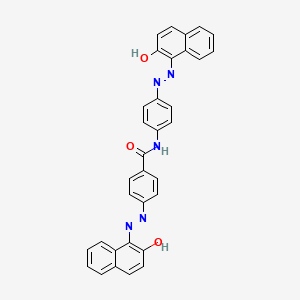
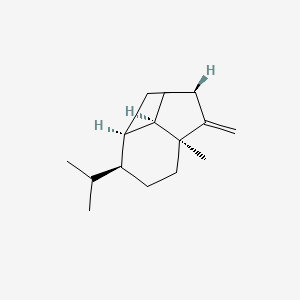
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
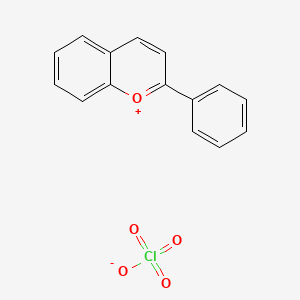
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)

![Sulfamide,N-[(2S)-1,4-dioxan-2-ylmethyl]-N-metyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B13803902.png)
